

A Spectroscopic Journey: Unveiling the Full Characterization of Novel 2-Aminocarbazole Derivatives

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Compound of Interest		
Compound Name:	2-Aminocarbazole	
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A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic properties of novel **2-aminocarbazole** derivatives with 2-aminobenzothiazole analogues. This guide provides a detailed analysis of their structural and electronic characteristics through a multi-spectroscopic approach, supported by experimental data and protocols.

The quest for novel therapeutic agents and advanced materials has led to a surge of interest in heterocyclic compounds. Among these, carbazole derivatives, particularly those bearing an amino group at the 2-position, have garnered significant attention due to their diverse biological activities, including antimicrobial and anticancer properties, as well as their promising applications in organic electronics.[1][2] A thorough spectroscopic characterization is paramount in elucidating the structure-activity relationships and photophysical properties of these novel molecules.

This guide presents a full spectroscopic characterization of representative novel **2-aminocarbazole** derivatives and provides a comparative analysis with 2-aminobenzothiazole derivatives, another class of heterocyclic amines with significant pharmacological interest.[3][4] By examining their respective spectroscopic signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we aim to provide a foundational understanding of their unique chemical features.



Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of novel **2-aminocarbazole** and 2-aminobenzothiazole derivatives, offering a side-by-side comparison of their characteristic signals.

Table 1: Spectroscopic Data for Novel 2-Aminocarbazole Derivatives

Compound	¹H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	FT-IR (v, cm ⁻¹)	Mass Spec. (m/z)	UV-Vis (λmax, nm)
2-Amino-9- ethylcarbazol e	7.95 (d, 1H), 7.45-7.20 (m, 5H), 4.30 (q, 2H), 3.80 (s, 2H, NH ₂), 1.40 (t, 3H)	140.5, 138.0, 125.8, 122.5, 120.3, 118.9, 108.6, 108.2, 37.6, 13.8	3450, 3350 (N-H), 3050 (C-H, arom.), 2970 (C-H, aliph.), 1620 (C=C)	210.12 [M]+	240, 260, 300, 345
N-(9-ethyl- 9H-carbazol- 2- yl)acetamide	9.50 (s, 1H, NH), 8.00 (d, 1H), 7.50- 7.20 (m, 6H), 4.35 (q, 2H), 2.15 (s, 3H), 1.45 (t, 3H)	168.5, 140.0, 135.0, 126.0, 123.0, 120.0, 119.5, 115.0, 109.0, 37.8, 24.5, 13.9	3280 (N-H), 3050 (C-H, arom.), 2975 (C-H, aliph.), 1660 (C=O), 1600 (C=C)	252.13 [M]+	245, 265, 305, 350

Note: Data compiled and synthesized from literature.[5][6] Specific peak multiplicities and coupling constants may vary based on the solvent and spectrometer frequency.

Table 2: Spectroscopic Data for Comparative 2-Aminobenzothiazole Derivatives



Compound	¹H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	FT-IR (ν, cm ⁻¹)	Mass Spec. (m/z)	UV-Vis (λmax, nm)
2- Aminobenzot hiazole	7.60 (d, 1H), 7.30 (d, 1H), 7.20 (t, 1H), 7.00 (t, 1H), 7.50 (s, 2H, NH ₂)	167.5, 152.0, 131.0, 126.5, 122.0, 121.5, 115.0	3420, 3310 (N-H), 3060 (C-H, arom.), 1630 (C=N), 1550 (C=C)	150.03 [M]+	261, 320
N- (benzo[d]thia zol-2-yl)-2- (cyclohexyla mino)acetami de	10.54 (s, 1H), 7.90-7.20 (m, 4H), 4.15 (s, 1H), 3.46 (s, 2H), 2.58- 1.11 (m, 11H)	172.7, 159.9, 148.8, 131.7- 119.9, 55.8, 49.8, 40.3- 24.2	3161, 3050 (N-H, C-H), 2934 (C-H, aliph.), 1693 (C=O), 1440 (C=N)	289.12 [M]+	Not Reported

Note: Data for 2-Aminobenzothiazole and its derivative compiled from literature.[3][7][8][9] This data is presented for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 1 H and 13 C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm). Chemical shifts are reported in parts per million (ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are commonly obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory for solid samples. Spectra are recorded in the range of 4000-400 cm⁻¹, with characteristic absorption bands reported in wavenumbers (cm⁻¹). For samples



prepared as KBr pellets, a small amount of the compound is ground with potassium bromide and pressed into a thin disk.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer with an electrospray ionization (ESI) source for high-resolution mass data. The molecular ion peak ([M]⁺ or [M+H]⁺) is reported as a mass-to-charge ratio (m/z).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra are recorded on a spectrophotometer using a quartz cuvette with a 1 cm path length. Samples are dissolved in a suitable solvent, such as ethanol or dichloromethane, to a concentration of approximately 10^{-5} M. The wavelengths of maximum absorption (λ max) are reported in nanometers (nm).

Visualizing the Workflow and Potential Biological Relevance

To illustrate the logical flow of spectroscopic characterization and a potential biological context for these compounds, the following diagrams are provided in the DOT language for Graphviz.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of novel compounds.

Caption: Postulated inhibitory action of a **2-aminocarbazole** derivative on the PI3K/Akt/mTOR signaling pathway.

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